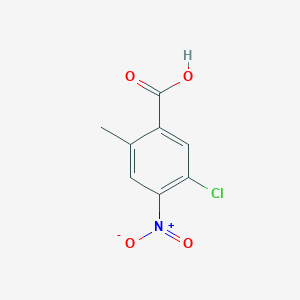

5-Chloro-2-methyl-4-nitrobenzoic acid

概要

説明

5-Chloro-2-methyl-4-nitrobenzoic acid is a chemical compound used as a reagent to synthesize amino-1H-pyrazole amide derivatives, compounds that act as Raf kinase inhibitors in melanoma cells . It is also used as a reagent to synthesize fluorogenic substrates, compounds that can be used for activity imaging within living cells .

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methyl-4-nitrobenzoic acid is C7H4ClNO4 . Its average mass is 201.564 Da and its monoisotopic mass is 200.982880 Da .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-4-nitrobenzoic acid is a crystalline powder with a light yellow to yellow-green color . It has a melting point of 137-139 °C . It is slightly soluble in water .科学的研究の応用

Analytical Chemistry Applications

5-Chloro-2-methyl-4-nitrobenzoic acid and its derivatives have been utilized in analytical chemistry. For example, a derivative, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, was used to develop a gas-liquid chromatographic method for determining residues in various samples, including soybeans, soil, and milk (Alder, Augenstein, & Rogerson, 1978).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a close relative, has been identified as a multireactive building block for the synthesis of various nitrogenous heterocycles. This compound has been instrumental in the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Bioinorganic Chemistry

A study explored the synthesis of a silver(I) complex using 5-Chloro-2-nitrobenzoic acid, demonstrating its potential in bioinorganic chemistry. The complex showed high cytotoxic properties, indicating possible biomedical applications (Wang & Shi, 2011).

Synthesis of Pharmaceuticals

Environmental Chemistry

The compound and its derivatives have applications in environmental chemistry. An investigation into the photocatalytic degradation of 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system highlights its role in environmental remediation processes (Khodami & Nezamzadeh-Ejhieh, 2015).

Crystallography and Solid-State Chemistry

There is significant interest in the crystallographic study of 5-Chloro-2-methyl-4-nitrobenzoic acid and its analogs. Studies have focused on understanding the crystal structures of various hydrogen-bonded compounds and cocrystals formed with this compound, providing valuable insights into solid-state chemistry (Gotoh & Ishida, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBONDNSCEDDWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-4-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate](/img/structure/B1430566.png)